molecular formula C9H13BClF4N3 B3058250 4-Trimethylammoniumphenyldiazonium chloride fluoborate CAS No. 886-87-3

4-Trimethylammoniumphenyldiazonium chloride fluoborate

Cat. No.: B3058250
CAS No.: 886-87-3
M. Wt: 285.48 g/mol
InChI Key: XQDZSCNRBZKGOJ-UHFFFAOYSA-M
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Description

4-Trimethylammoniumphenyldiazonium chloride fluoborate is a diazonium salt that is widely used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trimethylammoniumphenyldiazonium chloride fluoborate typically involves the diazotization of 4-Trimethylammoniumphenylamine. The process begins with the reaction of 4-Trimethylammoniumphenylamine with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with fluoboric acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Trimethylammoniumphenyldiazonium chloride fluoborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.

    Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include halogenated, cyanated, or hydroxylated aromatic compounds.

    Coupling Reactions: Azo compounds are the major products.

    Reduction Reactions: The primary amine is the major product.

Scientific Research Applications

4-Trimethylammoniumphenyldiazonium chloride fluoborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Trimethylammoniumphenyldiazonium chloride fluoborate involves the formation of a diazonium ion, which is highly reactive and can undergo various chemical transformations. The diazonium ion acts as an electrophile, facilitating substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Trimethylammoniumphenyldiazonium chloride
  • 4-Trimethylammoniumphenyldiazonium tetrafluoroborate
  • 4-Trimethylammoniumphenyldiazonium sulfate

Uniqueness

4-Trimethylammoniumphenyldiazonium chloride fluoborate is unique due to its stability and reactivity. The presence of the fluoborate anion enhances its solubility and stability compared to other diazonium salts. This makes it a preferred reagent in various chemical reactions and industrial applications .

Properties

IUPAC Name

(4-diazoniophenyl)-trimethylazanium;chloride;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.BF4.ClH/c1-12(2,3)9-6-4-8(11-10)5-7-9;2-1(3,4)5;/h4-7H,1-3H3;;1H/q+2;-1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDZSCNRBZKGOJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+](C)(C)C1=CC=C(C=C1)[N+]#N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886-87-3
Record name Benzenediazonium, 4-(trimethylammonio)-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 196216
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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